molecular formula C8H17NO4S B7139542 N-[1-(oxolan-3-yloxy)propan-2-yl]methanesulfonamide

N-[1-(oxolan-3-yloxy)propan-2-yl]methanesulfonamide

Cat. No.: B7139542
M. Wt: 223.29 g/mol
InChI Key: RDUUYHUYHYWXGV-UHFFFAOYSA-N
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Description

N-[1-(oxolan-3-yloxy)propan-2-yl]methanesulfonamide is a chemical compound with potential applications in various fields of research and industry. Its structure consists of an oxolane ring attached to a propan-2-yl group, which is further connected to a methanesulfonamide group. This unique arrangement of functional groups imparts specific chemical properties and reactivity to the compound.

Properties

IUPAC Name

N-[1-(oxolan-3-yloxy)propan-2-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO4S/c1-7(9-14(2,10)11)5-13-8-3-4-12-6-8/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUUYHUYHYWXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1CCOC1)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxolan-3-yloxy)propan-2-yl]methanesulfonamide typically involves the reaction of 1-(oxolan-3-yloxy)propan-2-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxolan-3-yloxy)propan-2-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonamide group to a methylsulfide group.

    Substitution: The oxolane ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce methylsulfide derivatives.

Scientific Research Applications

N-[1-(oxolan-3-yloxy)propan-2-yl]methanesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be employed in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(oxolan-3-yloxy)propan-2-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The oxolane ring and methanesulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(oxolan-3-yloxy)propan-2-ol: A precursor in the synthesis of N-[1-(oxolan-3-yloxy)propan-2-yl]methanesulfonamide.

    Methanesulfonamide: A simpler compound with similar functional groups but lacking the oxolane ring.

    N-(2-hydroxypropyl)methanesulfonamide: A structurally related compound with a hydroxyl group instead of the oxolane ring.

Uniqueness

This compound is unique due to the presence of both the oxolane ring and the methanesulfonamide group. This combination imparts specific chemical properties and reactivity that are not observed in simpler or structurally related compounds. The oxolane ring provides additional sites for chemical modification, while the methanesulfonamide group enhances the compound’s solubility and stability.

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